molecular formula C18H20N2O B13718943 3-[4-(Benzyloxy)-3-indolyl]-1-propanamine

3-[4-(Benzyloxy)-3-indolyl]-1-propanamine

Cat. No.: B13718943
M. Wt: 280.4 g/mol
InChI Key: BLVXPNCGBWOTAM-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3-indolyl]-1-propanamine is a complex organic compound that features an indole ring substituted with a benzyloxy group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3-indolyl]-1-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the indole ring, followed by the introduction of the benzyloxy group and the propanamine chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3-indolyl]-1-propanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(Benzyloxy)-3-indolyl]-1-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)-3-indolyl]-1-propanamine is unique due to its specific combination of an indole ring, benzyloxy group, and propanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(4-phenylmethoxy-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C18H20N2O/c19-11-5-8-15-12-20-16-9-4-10-17(18(15)16)21-13-14-6-2-1-3-7-14/h1-4,6-7,9-10,12,20H,5,8,11,13,19H2

InChI Key

BLVXPNCGBWOTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCCN

Origin of Product

United States

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